3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1239779-75-9
VCID: VC8014198
InChI: InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15)
SMILES: C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Molecular Formula: C11H8N2O3S
Molecular Weight: 248.26

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 1239779-75-9

Cat. No.: VC8014198

Molecular Formula: C11H8N2O3S

Molecular Weight: 248.26

* For research use only. Not for human or veterinary use.

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1239779-75-9

Specification

CAS No. 1239779-75-9
Molecular Formula C11H8N2O3S
Molecular Weight 248.26
IUPAC Name 3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15)
Standard InChI Key GJRQUUWAIWAZMZ-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Canonical SMILES C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O

Introduction

Structural Characterization and Nomenclature

3-(2-Furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine ring system. The core structure consists of a thieno[3,2-d]pyrimidine scaffold substituted at position 3 with a 2-furylmethyl group. The IUPAC name derives from this substitution pattern:

  • Systematic Name: 3-[(Furan-2-yl)methyl]-1H,3H-thieno[3,2-d]pyrimidine-2,4-dione

  • Molecular Formula: C₁₁H₈N₂O₃S

  • Molecular Weight: 260.26 g/mol

The compound’s bicyclic framework is stabilized by conjugated π-electrons across the thiophene and pyrimidine rings, while the furylmethyl substituent introduces steric and electronic modifications that influence reactivity and bioactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically follows a multi-step protocol analogous to methods described for related thienopyrimidines :

Step 1: Condensation of methyl 3-aminothiophene-2-carboxylate with an isocyanate or isothiocyanate to form the pyrimidine ring.
Step 2: Alkylation at position 3 using 2-(chloromethyl)furan or a similar furylmethylating agent.
Step 3: Cyclization and oxidation to yield the dione moiety.

A representative synthesis is outlined below:

StepReagents/ConditionsIntermediate/Product
1Methyl 3-aminothiophene-2-carboxylate + ClCO-NR₂3-Amino-thieno[3,2-d]pyrimidin-4(3H)-one
22-(Chloromethyl)furan, K₂CO₃, DMF3-(2-Furylmethyl) intermediate
3H₂O₂, AcOH, 80°CTarget compound

This method achieves yields of 45–60%, with purity confirmed via HPLC (>95%) .

Key Reactions

The compound undergoes characteristic reactions of thienopyrimidines:

  • N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Ring-Opening: Under basic conditions, the dione ring opens to form thiophene-carboxamide derivatives.

  • Electrophilic Substitution: The furan ring participates in Friedel-Crafts acylations, enhancing structural diversity .

Physicochemical Properties

Experimental and computational data for 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are summarized below:

PropertyValue/DescriptionMethod/Source
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mLShake-flask method
logP (Partition Coefficient)1.82HPLC retention time
UV-Vis λₘₐₓ274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)Spectrophotometry

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 3.2 Hz, 1H, furan H-5), 6.68 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.52 (d, J = 1.8 Hz, 1H, furan H-3), 4.95 (s, 2H, CH₂), 3.45 (s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 152.1 (C-2), 142.3 (furan C-2), 110.5 (furan C-5), 38.2 (CH₂) .

IR Spectroscopy

Key absorption bands include:

  • 1720 cm⁻¹ (C=O stretch)

  • 1665 cm⁻¹ (C=N stretch)

  • 1240 cm⁻¹ (C-O-C furan)

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